molecular formula C33H35N5O8 B13905910 Suc-DL-Phe-DL-Pro-DL-Phe-pNA

Suc-DL-Phe-DL-Pro-DL-Phe-pNA

Cat. No.: B13905910
M. Wt: 629.7 g/mol
InChI Key: ZAXQJAQQADKISV-UHFFFAOYSA-N
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Description

Suc-Phe-Pro-Phe-Pna, also known as N-Succinyl-L-phenylalanine-L-proline-L-phenylalanine p-nitroanilide, is a synthetic peptide substrate commonly used in enzymatic assays. This compound is particularly valuable in the study of proteases, such as chymotrypsin and elastase, due to its ability to release a chromogenic product upon enzymatic cleavage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Succinyl-L-phenylalanine-L-proline-L-phenylalanine p-nitroanilide typically involves the following steps:

    Protection of Amino Groups: The amino groups of the peptide are protected using suitable protecting groups to prevent unwanted reactions.

    Coupling Reaction: The protected amino acids are coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Deprotection: The protecting groups are removed under acidic or basic conditions to yield the desired peptide.

    Attachment of p-Nitroanilide: The peptide is then reacted with p-nitroaniline to form the final product.

Industrial Production Methods

Industrial production of N-Succinyl-L-phenylalanine-L-proline-L-phenylalanine p-nitroanilide follows similar synthetic routes but on a larger scale. The process involves:

    Large-Scale Synthesis: Using automated peptide synthesizers to produce the peptide in bulk.

    Purification: Employing techniques such as high-performance liquid chromatography (HPLC) to purify the compound.

    Quality Control: Ensuring the purity and quality of the final product through rigorous testing and analysis.

Chemical Reactions Analysis

Types of Reactions

N-Succinyl-L-phenylalanine-L-proline-L-phenylalanine p-nitroanilide undergoes several types of reactions, including:

    Hydrolysis: Enzymatic cleavage by proteases results in the hydrolysis of the peptide bond, releasing p-nitroaniline.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common in typical applications.

Common Reagents and Conditions

    Enzymatic Hydrolysis: Proteases such as chymotrypsin, elastase, and cathepsin G are commonly used to hydrolyze the compound. The reactions are typically carried out in buffered solutions at physiological pH and temperature.

    Chemical Reagents: Reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) are used in the synthesis of the compound.

Major Products

The primary product of enzymatic hydrolysis of N-Succinyl-L-phenylalanine-L-proline-L-phenylalanine p-nitroanilide is p-nitroaniline, which is yellow and can be measured spectrophotometrically.

Scientific Research Applications

N-Succinyl-L-phenylalanine-L-proline-L-phenylalanine p-nitroanilide has a wide range of applications in scientific research:

    Enzyme Assays: Used as a substrate in colorimetric assays to measure the activity of proteases such as chymotrypsin and elastase.

    Biological Studies: Employed in studies of enzyme kinetics and mechanisms, particularly in the context of protease activity.

    Medical Research: Utilized in the development of diagnostic assays for diseases involving protease activity, such as certain cancers and inflammatory conditions.

    Industrial Applications: Applied in the production of enzyme-based products and in quality control processes in the pharmaceutical industry.

Mechanism of Action

The mechanism of action of N-Succinyl-L-phenylalanine-L-proline-L-phenylalanine p-nitroanilide involves its cleavage by proteases. The enzyme binds to the substrate and catalyzes the hydrolysis of the peptide bond, releasing p-nitroaniline. This process can be monitored by measuring the increase in absorbance at 400-410 nm, corresponding to the release of p-nitroaniline.

Comparison with Similar Compounds

N-Succinyl-L-phenylalanine-L-proline-L-phenylalanine p-nitroanilide is similar to other peptide substrates used in protease assays, such as:

    N-Succinyl-L-alanine-L-alanine-L-proline-L-phenylalanine p-nitroanilide: Another substrate for chymotrypsin and elastase with a slightly different amino acid sequence.

    N-Succinyl-L-alanine-L-alanine-L-proline-L-phenylalanine p-nitroanilide: Used in similar applications but with different kinetic properties.

The uniqueness of N-Succinyl-L-phenylalanine-L-proline-L-phenylalanine p-nitroanilide lies in its specific sequence, which provides distinct binding and cleavage characteristics for certain proteases, making it a valuable tool in enzymatic studies.

Properties

IUPAC Name

4-[[1-[2-[[1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H35N5O8/c39-29(17-18-30(40)41)35-27(21-23-10-5-2-6-11-23)33(44)37-19-7-12-28(37)32(43)36-26(20-22-8-3-1-4-9-22)31(42)34-24-13-15-25(16-14-24)38(45)46/h1-6,8-11,13-16,26-28H,7,12,17-21H2,(H,34,42)(H,35,39)(H,36,43)(H,40,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAXQJAQQADKISV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)NC(=O)CCC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H35N5O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

629.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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